Indium nitrate

Description

Properties

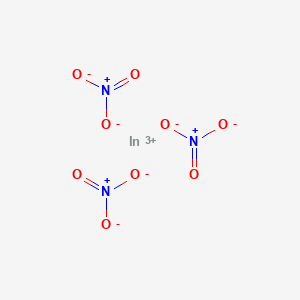

Molecular Formula |

In(NO3)3 InN3O9 |

|---|---|

Molecular Weight |

300.83 g/mol |

IUPAC Name |

indium(3+);trinitrate |

InChI |

InChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1 |

InChI Key |

LKRFCKCBYVZXTC-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3] |

physical_description |

Liquid White deliquescent crystals; [MSDSonline] |

Related CAS |

13465-14-0 (hydrate) |

Origin of Product |

United States |

Synthetic Methodologies for Indium Nitrate and Indium Nitrate Derived Materials

Gas-Phase and Thermal Synthesis Pathways

Combustion Synthesis Involving Indium Nitrate (B79036)

Combustion synthesis (CS) is a process that utilizes a rapid, exothermic reaction between an oxidizer and a fuel to produce materials, often in the form of powders or thin films. rsc.org Indium nitrate is frequently used in this method as both the indium source and the oxidizer. rsc.orgfsu.edu The process is valued for its simplicity, speed, and ability to achieve material formation at lower processing temperatures compared to traditional solid-state reactions. rsc.orgmdpi.com

In a typical CS process for metal oxides, this compound is dissolved with a fuel, such as urea (B33335) or acetylacetone, in a suitable solvent. fsu.eduunl.pt Upon heating, this precursor solution undergoes a self-sustaining combustion reaction, releasing gaseous byproducts like N₂, CO₂, and H₂O and leaving behind the desired metal oxide. rsc.orgunl.pt This method has been successfully employed to synthesize indium oxide (In₂O₃), indium zinc oxide (IZO), and indium tin oxide (ITO). rsc.orgfsu.edumdpi.com

2In(NO₃)₃ + 5CO(NH₂)₂ → In₂O₃ + 5CO₂ + 10H₂O + 8N₂ unl.pt

Researchers have optimized CS to create high-performance transparent conducting thin films by adjusting precursor concentrations and post-deposition annealing treatments. For example, indium-rich IZO thin films prepared by spin-coating a combustion precursor solution exhibited an electrical resistivity of 3.4 × 10⁻³ Ω-cm with over 80% optical transmittance in the visible spectrum. mdpi.com

Table 1: Parameters in Combustion Synthesis of Indium-Based Oxides

| Material | Indium Source | Fuel | Key Synthesis Parameter | Resulting Property/Material | Reference |

|---|---|---|---|---|---|

| In₂O₃, IZO, ZTO | This compound | Acetylacetone, Urea | Processing Temperature (200-400 °C) | Thin (semi)conducting metal oxide films | fsu.edu |

| IZO, GZO | This compound hydrate (B1144303) | Urea | Molar ratio of metal nitrates (e.g., In:Zn 9:1) | Transparent conducting thin films (Resistivity: 3.4 × 10⁻³ Ω-cm for In-rich IZO) | mdpi.com |

| ITO | This compound | Citric Acid | Calcination Temperature (700 °C) | Nanoparticles with crystallite size of 25.3 nm | researchgate.net |

| Hf-doped In₂O₃ | Indium (III) nitrate hydrate | Urea | Molar ratio of urea to this compound (2.5:1) | Transparent conducting thin films | mdpi.com |

| IGZO | This compound hydrate | Acetylacetone (AA), 1,1,1-trifluoro-acetylacetone | Optimized dual-fuel ratio (AA:3F-AA = 7:3) | High-performance TFTs annealed at 350 °C for 5 min | acs.org |

Chemical Vapor Deposition (CVD) Precursors Derived from this compound

While this compound itself is primarily used in solution-based methods, it can be a starting material for creating intermediates that are then used in vapor deposition techniques. Chemical Vapor Deposition (CVD) and its variant, Atomic Layer Deposition (ALD), are powerful methods for growing high-quality thin films with precise thickness control. diva-portal.org These techniques require volatile precursors that can be transported in the gas phase to a substrate surface where they react to form the desired film. google.comresearchgate.net

Although organometallic compounds like trimethylindium (B1585567) are common precursors for the CVD of indium-containing films, research has explored other molecular precursors to overcome limitations such as high cost and handling difficulties. diva-portal.orggoogle.com this compound can be used in hydrothermal or solvothermal reactions to synthesize intermediate nanostructures, such as indium hydroxide (B78521) (In(OH)₃), which can then be thermally converted to indium oxide (In₂O₃). rsc.orgusm.my For instance, In₂O₃ nanocubes have been synthesized using this compound and urea in a hydrothermal process. usm.my

Furthermore, new classes of precursors, such as indium guanidinates, have been developed and shown to be effective for the CVD of In₂O₃ films. rsc.org While not a direct derivative in a single step, the synthesis of such advanced precursors often starts from basic, readily available indium salts, for which this compound is a prime candidate. americanelements.com The development of these precursors is crucial for advancing deposition techniques for materials like indium nitride (InN) and indium gallium nitride (InGaN), which are vital for LED and high-frequency transistor applications. diva-portal.orggoogle.com

Table 2: Indium Precursors and CVD/ALD Applications

| Precursor Type | Target Material | Deposition Method | Key Feature | Reference |

|---|---|---|---|---|

| Tris-guanidinate indium | In₂O₃ | CVD | Deposits transparent cubic In₂O₃ above 275 °C. | rsc.org |

| Indium alkylamide | InN, In₂O₃ | ALD/CVD | Low melting point, volatile, and thermally stable. | google.com |

| Trimethyl indium (TMI) | Group 13-Nitrides (e.g., InN) | CVD/ALD | Commercially available standard precursor. | diva-portal.org |

| Indium(III) amidinate | In₂O₃, In₂S₃ | ALD | Used for low-temperature ALD processes. | google.com |

Control over Crystallinity and Morphology in this compound-Derived Structures

The functional properties of nanomaterials are intrinsically linked to their crystallinity, size, and shape. By carefully controlling the synthesis conditions, it is possible to tailor these characteristics in materials derived from this compound.

Influence of Synthesis Parameters on Nanoparticle Formation and Size

Various synthesis methods that start with this compound allow for precise control over the resulting nanoparticle characteristics. Parameters such as temperature, pH, precursor concentration, and the use of additives like surfactants play a crucial role. mdpi.comaidic.it

In a simple polymerized complex method using indium (III) nitrate and polyvinylpyrrolidone (B124986) (PVP), the calcination temperature was found to directly affect the particle size of the resulting In₂O₃ nanoparticles. thaiscience.inforesearchgate.net As the calcination temperature was increased from 450°C to 600°C, the particle size of the cubic In₂O₃ increased from approximately 12 nm to 25 nm. thaiscience.info This is attributed to the coalescence of smaller crystallites at higher temperatures, leading to the growth of larger particles and enhanced crystallinity. optica.org

Similarly, in hydrothermal synthesis, reaction temperature and the nature of the solvent can dictate the phase and size of the resulting nanoparticles. mdpi.com For example, Cu-doped In₂O₃ composites synthesized from this compound in an aqueous solution resulted in cubic bixbyite structures, while using ethanol (B145695) as a solvent produced rhombohedral In₂O₃. mdpi.com The crystallite size in these systems was also observed to decrease with an increasing concentration of the copper dopant. mdpi.com The use of surfactants like cetyltrimethylammonium bromide (CTAB) in the hydrolysis of this compound has been shown to be a key factor in controlling the shape of In(OH)₃ products, which can be transformed from elliptical nanoparticles to cubic nanoparticles and eventually to nanorods by increasing the surfactant concentration. core.ac.uk

Table 3: Effect of Synthesis Parameters on Nanoparticle Properties

| Indium Source | Method | Parameter Varied | Effect on Nanoparticle Size/Morphology | Reference |

|---|---|---|---|---|

| Indium (III) nitrate | Polymerized Complex (with PVP) | Calcination Temperature (450-600 °C) | Particle size increased from 12 nm to 25 nm. | thaiscience.info |

| This compound | Simple Chemical Route | Calcination Temperature (400 °C) | Formation of ~12 nm In₂O₃ nanoparticles. | researchgate.net |

| This compound | Hydrolysis (with CTAB) | Surfactant (CTAB) Concentration | Morphology change from elliptical/cubic particles to nanorods. | core.ac.uk |

| This compound | Hydrothermal | Solvent (Water vs. Ethanol) | Phase control (cubic vs. rhombohedral In₂O₃). | mdpi.com |

| This compound hydrate | Sol-gel | Annealing Temperature (300-800 °C) | Crystallite size and lattice constants increased with temperature. | optica.org |

Directed Growth of Thin Films and Nanostructures from this compound

This compound is a key precursor for the bottom-up assembly of precisely shaped nanostructures and thin films. Techniques like electrodeposition and hydrothermal synthesis allow for the directed growth of materials where the final morphology is not random but guided by the reaction conditions.

In the hydrothermal synthesis of indium hydroxide (In(OH)₃) from this compound, the morphology of the resulting nanostructures is highly dependent on the anions present in the reaction solution. rsc.org For example, using this compound as the indium source tends to produce nanoflakes. rsc.org The addition of other anions, such as halides, can steer the growth towards nanocubes and nanorods. These In(OH)₃ nanostructures can then be converted into porous In₂O₃ with the original morphology preserved, demonstrating a powerful method for creating nanostructured materials with high surface areas. rsc.org

Electrodeposition is another technique where this compound is used to grow shape-controlled nanostructures. acs.orgresearchgate.net By systematically varying parameters such as the this compound concentration and the applied potential, researchers have successfully synthesized well-defined In(OH)₃ ellipsoids, cubes, and rods. acs.org These structures can subsequently be transformed into their corresponding In₂O₃ counterparts by heating, while retaining their shape. acs.org Similarly, the SILAR (Successive Ionic Layer Adsorption and Reaction) technique has been used with this compound to deposit indium sulfide (B99878) thin films, where the resulting crystallinity was found to be superior to films prepared from indium chloride without post-deposition annealing. benthamopen.com This highlights the influence of the precursor choice on the as-deposited film quality. The growth of oriented thin films, such as p-type indium nitride on silicon substrates, has also been achieved using a sol-gel spin coating method with this compound hydrate as the indium source. engj.org

Table 4: Directed Growth of Nanostructures Using this compound

| Method | Derived Material | Controlling Factor | Resulting Morphology | Reference |

|---|---|---|---|---|

| Hydrothermal Synthesis | In(OH)₃ / Porous In₂O₃ | Anion type (Nitrate vs. Halide) | Nanoflakes, Nanocubes, Nanorods | rsc.org |

| Electrodeposition | In(OH)₃ / In₂O₃ | This compound concentration, Applied potential | Ellipsoids, Cubes, Rods | acs.org |

| SILAR | Indium Sulfide (In₂S₃) | Precursor choice (this compound vs. Indium Chloride) | Good crystallinity without post-annealing. | benthamopen.com |

| Sol-gel Spin Coating | Mg-doped Indium Nitride (InN) | Substrate (e.g., GaN/AlN/Si(111)) | Polycrystalline wurtzite structure with (0002) orientation. | engj.org |

Advanced Characterization and Structural Elucidation of Indium Nitrate Systems

Diffraction and Microscopic Characterization

The structural and morphological properties of indium nitrate (B79036) systems are extensively studied using a suite of advanced characterization techniques. These methods provide critical insights into the crystalline nature, nanostructure, surface features, and crystallographic details of indium nitrate and its derivatives.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structure

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the structural parameters of this compound and its related compounds. Studies have shown that hydrated forms of this compound are common, with the pentahydrate, In(NO₃)₃·5H₂O, being structurally elucidated. The pentahydrate is identified as having a monoclinic crystal structure. wikipedia.org

When this compound is used as a precursor in synthesis, XRD is crucial for identifying the resulting products. For instance, products synthesized from this compound precursors can form body-centered cubic (bcc) Indium Hydroxide (B78521) (In(OH)₃) with a lattice constant a = 7.979Å. researchgate.net Furthermore, thermal decomposition of this compound ultimately yields Indium(III) Oxide (In₂O₃). XRD patterns of In₂O₃ nanoparticles synthesized from an this compound precursor confirm a cubic structure. The calculated cubic lattice parameters for In₂O₃ calcined at various temperatures are very close to the standard data. thaiscience.info

| Compound | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|

| This compound Pentahydrate (In(NO₃)₃·5H₂O) | Monoclinic | C2/c | a = 10.35 Å, b = 9.17 Å, c = 11.25 Å, β = 91.05° |

| Indium Hydroxide (In(OH)₃) | Body-Centered Cubic (bcc) | - | a = 7.979 Å |

| Indium(III) Oxide (In₂O₃) | Cubic | - | a ≈ 1.01 nm |

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Morphology

High-Resolution Transmission Electron Microscopy (HRTEM) provides direct imaging of the atomic structure of materials, making it an invaluable tool for studying the morphology of nanostructures derived from this compound. thaiscience.info While HRTEM studies on this compound itself are limited due to its nature as a salt precursor, extensive research has been conducted on the nanostructures formed from it, particularly Indium(III) Oxide (In₂O₃).

HRTEM analysis of In₂O₃ nanoparticles synthesized using an this compound precursor reveals crystalline particles with sizes typically ranging from 15 to 25 nm. thaiscience.inforesearchgate.net These particles are often weakly agglomerated. thaiscience.info HRTEM images show the presence of lattice fringes, confirming the high crystallinity of the nanoparticles. thaiscience.info Specific lattice distances have been measured from these images, corresponding to the crystalline planes of the cubic In₂O₃ structure. thaiscience.info For instance, observed lattice distances of 0.5021 nm, 0.3483 nm, and 0.2763 nm correspond to the (200), (220), and (321) planes of In₂O₃, respectively. thaiscience.info

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is utilized to investigate the surface morphology of materials at a micro-scale. For this compound systems, SEM is particularly useful for examining the surface of films and powders. Studies on this compound hydrate (B1144303) films prepared by spin-coating have revealed the presence of various surface defects. spiedigitallibrary.org

SEM images have shown macroscale defects on the film surface, which appear as small, circular features. spiedigitallibrary.org At higher magnifications, the crystalline structure of these defects becomes apparent. spiedigitallibrary.org The formation and density of these morphological features can be influenced by processing conditions such as precursor concentration and ambient humidity during deposition. spiedigitallibrary.org When this compound is used as a precursor for materials like Indium Oxide, SEM images show that the resulting films can have a homogenous, uniform, and dense surface without pinholes or cracks. kaust.edu.sa

Atomic Force Microscopy (AFM) for Surface Topography and Defect Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional information about the surface topography. In the context of this compound, AFM has been employed to characterize the surface of thin films, offering insights into roughness and defects at the nanoscale. spiedigitallibrary.org

Research on this compound hydrate films has identified the presence of nanoscale defects that can only be detected using AFM. spiedigitallibrary.org These defects are influenced by factors such as humidity during the spin-coating process, the dissolution time of the precursor, and the water content in the solvent, suggesting they may arise from undissolved or re-crystallized this compound hydrate. spiedigitallibrary.org AFM is also used to measure the remaining resist thickness and characterize the topography of line and space patterns in lithography applications where this compound is used as a resist. spectraresearch.com This analysis is crucial for understanding how processing parameters affect the final surface structure and for identifying potential sources of performance issues in electronic devices.

Electron Diffraction Analysis for Crystallographic Information

Electron diffraction, particularly Selected Area Electron Diffraction (SAED), is a powerful technique performed in a transmission electron microscope to obtain crystallographic information from a localized area of a sample. wikipedia.org This method is frequently applied to the nanomaterials synthesized from this compound precursors.

For Indium(III) Oxide (In₂O₃) nanoparticles derived from this compound, SAED patterns typically show spotty ring patterns. thaiscience.info These patterns are characteristic of polycrystalline materials and confirm the cubic structure of the In₂O₃. thaiscience.inforesearchgate.net The absence of additional diffraction spots or rings from second phases indicates the purity of the crystalline structure. thaiscience.info As the particle size increases with higher calcination temperatures, the SAED patterns become more strongly spotted, which is indicative of a highly crystalline material. thaiscience.info The interplanar spacings (d-spacings) measured from SAED patterns are in good agreement with standard crystallographic data for cubic In₂O₃. thaiscience.info

| (hkl) Plane | Measured d-spacing (nm) | Standard d-spacing (nm) - JCPDS: 71-2195 |

|---|---|---|

| (222) | 0.292 | 0.292 |

| (400) | 0.251 | 0.252 |

| (440) | 0.178 | 0.178 |

| (622) | 0.152 | 0.152 |

Thermal Analysis and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for understanding the thermal stability and decomposition pathways of this compound. These methods measure changes in mass and temperature differentials as the material is heated, providing a detailed profile of its thermal behavior.

The thermal decomposition of this compound hydrate is a multi-step process. A detailed study on this compound 4.5-hydrate (In(NO₃)₃·4.5H₂O) has elucidated a specific decomposition sequence in air. iaea.org The process begins with the loss of water molecules, followed by the decomposition of the nitrate into various intermediate compounds before finally forming Indium(III) Oxide (In₂O₃) as the end product. iaea.org The crystalline hydrate In(NO₃)₃·4.5H₂O first melts at approximately 82°C. iaea.org

The decomposition pathway is as follows:

In(NO₃)₃·4.5H₂O → In(NO₃)₃·3.25H₂O at 119°C iaea.org

In(NO₃)₃·3.25H₂O → In₂O(NO₃)₄·H₂O at 160°C iaea.org

In₂O(NO₃)₄·H₂O → In₂O(NO₃)₄ at 188°C iaea.org

In₂O(NO₃)₄ → InONO₃ (Indium oxynitrate) at 220°C iaea.org

InONO₃ → In₂O₃ (Indium(III) Oxide) at 243°C iaea.org

Other studies involving the thermal decomposition of this compound, particularly in the presence of polymers like polyvinylpyrrolidone (B124986) (PVP), show a significant weight loss of approximately 70% occurring between 200°C and 500°C. researchgate.net This weight loss is attributed to the complete decomposition of In(NO₃)₃ and the degradation of the polymer. researchgate.net A slight weight loss is also observed from room temperature up to about 195°C, which is due to the loss of absorbed water. researchgate.net

| Temperature (°C) | Decomposition Product | Chemical Formula |

|---|---|---|

| 82 | Melting | In(NO₃)₃·4.5H₂O (liquid) |

| 119 | This compound 3.25-Hydrate | In(NO₃)₃·3.25H₂O |

| 160 | Indium Oxynitrate Hydrate | In₂O(NO₃)₄·H₂O |

| 188 | Indium Oxynitrate | In₂O(NO₃)₄ |

| 220 | Indium Oxynitrate | InONO₃ |

| 243 | Indium(III) Oxide | In₂O₃ |

Thermogravimetric Analysis (TGA) of this compound Decomposition

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition profiles. For this compound, particularly in its hydrated forms, TGA reveals a multi-stage decomposition process.

The thermal degradation of this compound precursors typically begins with the loss of absorbed and crystalline water. Studies on hydrated this compound, such as In(NO₃)₃·4.5H₂O, show an initial weight loss corresponding to dehydration. A slight weight loss is often observed starting from approximately 50°C and continuing up to about 195°C, which is attributed to the release of absorbed water. researchgate.net Following dehydration, a significant and major weight loss occurs in the temperature range of approximately 200°C to 500°C. researchgate.net This stage represents the primary decomposition of the anhydrous this compound into its constituent oxides. researchgate.net Above 500°C, the mass typically stabilizes, indicating that the thermal conversion to the final, stable indium oxide product is complete. researchgate.net

Detailed analysis of specific hydrated forms provides a more granular view of the decomposition. For instance, the decomposition pathway of In(NO₃)₃·4.5H₂O has been shown to occur through a series of distinct steps, each corresponding to a specific loss of mass at a characteristic temperature. iaea.org

| Temperature Range (°C) | Event | Observed Weight Loss |

|---|---|---|

| ~50 - 195 | Loss of absorbed and hydrated water. researchgate.net | ~15% researchgate.net |

| 119 | Partial dehydration of In(NO₃)₃·4.5H₂O to In(NO₃)₃·3.25H₂O. iaea.org | Corresponds to loss of 1.25 H₂O molecules. |

| ~200 - 500 | Complete decomposition of this compound to Indium Oxide. researchgate.net | ~70% researchgate.net |

| >500 | Stable final product (Indium Oxide). researchgate.net | No further weight loss. researchgate.net |

Differential Thermal Analysis (DTA) of Phase Transitions during Decomposition

Differential Thermal Analysis (DTA) is a technique used to detect changes in a material's physical or chemical properties by measuring the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. cam.ac.ukwikipedia.org This method identifies endothermic (heat-absorbing) and exothermic (heat-releasing) events, such as melting, crystallization, and decomposition. wikipedia.orgchemrj.org

In the study of this compound decomposition, DTA provides insights into the energetic changes occurring at each stage. For the crystalline hydrate In(NO₃)₃·4.5H₂O, a distinct endothermic event is observed at approximately 82 ± 1°C, which corresponds to the melting of the hydrate. iaea.org

As the temperature increases, the DTA curve shows a series of peaks corresponding to the decomposition steps identified by TGA. The decomposition of the nitrate is generally an endothermic process, absorbing heat to break the chemical bonds. chemrj.org These transitions include the formation of various intermediate compounds before the final conversion to indium oxide. iaea.org In some analyses, particularly where organic additives like PVP are present, exothermic peaks may be observed at higher temperatures (e.g., 500°C), which can be attributed to the oxidation of organic residues. researchgate.net The DTA curve serves as a unique "fingerprint" that can be used for identification and to determine the temperatures of these phase transitions. cam.ac.ukwikipedia.org

| Temperature (°C) | Event | Type of Transition |

|---|---|---|

| 82 ± 1 | Melting of In(NO₃)₃·4.5H₂O. iaea.org | Endothermic |

| 119 | Dehydration transition. iaea.org | Endothermic |

| 160 | Decomposition to form In₂O(NO₃)₄·H₂O. iaea.org | Endothermic |

| 188 | Dehydration to form In₂O(NO₃)₄. iaea.org | Endothermic |

| 220 | Decomposition to form InONO₃. iaea.org | Endothermic |

| 243 | Final conversion to In₂O₃. iaea.org | Endothermic |

Mechanisms of Thermal Conversion to Indium Oxide and Other Products

The thermal conversion of this compound to indium oxide (In₂O₃) is not a single-step process but rather a cascade of reactions involving several intermediate products. The specific pathway is highly dependent on the starting hydrate and the atmospheric conditions. Heating this compound above 250°C ultimately leads to its decomposition into indium oxide. indium.com

Detailed investigations using a combination of thermal analysis, infrared spectroscopy, and X-ray diffraction have elucidated a precise mechanism for the decomposition of this compound nonahydrate (incorrectly noted as 4.5 hydrate in some older texts, but the pathway is key). A widely cited mechanism proceeds as follows: The process begins with dehydration, followed by the formation of oxynitrate intermediates. iaea.org The final step is the decomposition of indium oxynitrate (InONO₃) to form cubic indium oxide (In₂O₃), which is thermally stable at higher temperatures. iaea.org

The reaction scheme can be summarized by the following steps, with each transition occurring at a specific temperature threshold under controlled heating. iaea.org

| Temperature (°C) | Reaction / Transformation |

|---|---|

| 119 | In(NO₃)₃·4.5H₂O → In(NO₃)₃·3.25H₂O + 1.25H₂O iaea.org |

| 160 | 2[In(NO₃)₃·3.25H₂O] → In₂O(NO₃)₄·H₂O + ... iaea.org |

| 188 | In₂O(NO₃)₄·H₂O → In₂O(NO₃)₄ + H₂O iaea.org |

| 220 | In₂O(NO₃)₄ → 2InONO₃ + ... iaea.org |

| 243 | 2InONO₃ → In₂O₃ + 2NO₂ + ½O₂ iaea.org |

Chemical Reactivity and Aqueous Solution Chemistry of Indium Nitrate

Hydrolytic Behavior of Indium(III) in Aqueous Systems

In aqueous solutions, the indium(III) ion is hydrated, existing as the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. researchgate.net This aqua-complex is prone to hydrolysis, a process where water molecules coordinated to the In³⁺ ion deprotonate to form hydroxo and oxo species. The hydrolysis of indium(III) nitrate (B79036) ultimately yields indium(III) hydroxide (B78521). wikipedia.org The first hydrolysis constant (pKa) for In³⁺ is approximately 4.4, indicating that in deionized water, the surface of indium nitrate particles can become coated with less soluble hydroxide or hydroxynitrate compounds, which can hinder further dissolution. researchgate.net To prevent this, slightly acidic solutions, such as 0.01-0.1 M nitric acid, are often used to dissolve this compound. researchgate.net

The hydrolysis of In³⁺ is a stepwise process, forming various mononuclear and polynuclear hydroxo complexes. core.ac.ukosti.gov Depending on the pH of the solution, indium can exist as [In(OH)ₙ(H₂O)₆₋ₙ]³⁻ⁿ, where n can range from 0 to 4. core.ac.uk At a physiological pH of 7.4, indium tends to form insoluble In[(OH)₃(H₂O)₃]. core.ac.uk

Studies have identified several key hydrolyzed species. Potentiometric titrations have suggested the formation of mononuclear complexes like [In(OH)]²⁺ and [In(OH)₂]⁺. osti.govrsc.org In addition to these, polynuclear complexes are also formed. Large-angle X-ray scattering measurements on hydrolyzed indium(III) nitrate solutions have revealed the presence of polynuclear hydrolysis complexes with In-In distances of 3.89 Å, which is indicative of single hydroxo bridges between the indium atoms. scispace.com These data are consistent with a predominant four-nuclear complex, In₄(OH)₄⁸⁺, where the indium atoms are at the corners of a regular tetrahedron and are linked by bridging hydroxide groups. scispace.com Other studies have also proposed the existence of polynuclear species such as In₂(OH)₂⁴⁺ and In₃(OH)₄⁵⁺.

The extent of hydrolysis and the specific species formed are highly dependent on the indium concentration and the pH of the solution. Even at moderately acidic pH, the solution chemistry of indium can be dominated by its strong tendency to hydrolyze. pjoes.com This hydrolytic behavior is a critical consideration in various applications, as it influences the bioavailability and reactivity of indium in aqueous environments.

pH-Dependent Speciation and Stability Constants of Indium Complexes

The speciation of indium(III) in aqueous solution is highly dependent on the pH. As discussed in the context of hydrolysis, increasing the pH leads to the deprotonation of coordinated water molecules and the formation of various hydroxo complexes. This pH-dependent behavior also significantly affects the formation and stability of other indium complexes.

For instance, in the case of oxalato complexes, studies have shown the formation of hydroxylated species such as [In(C₂O₄)₂(OH)]²⁻ and [In(C₂O₄)₂(OH)₂]³⁻ at higher pH values. tandfonline.com The distribution of the different complex species varies with pH, with the bis-oxalato form, [In(C₂O₄)₂]⁻, being predominant in the pH range of 2-5. ias.ac.inscispace.com

The stability of indium complexes is quantified by their stability constants (β). These constants are typically determined using techniques like potentiometric titration, spectrophotometry, and electrochemical methods. tandfonline.comcdnsciencepub.comcore.ac.ukresearchgate.net The stability constants are crucial for predicting the predominant species of indium in a given chemical environment.

Here is an interactive table summarizing the stability constants (log β) for some indium(III) complexes:

The stability of indium complexes with various ligands generally follows trends related to the nature of the donor atoms and the chelate effect. For example, indium(III), being a hard Lewis acid, forms more stable complexes with oxygen-donor ligands compared to sulfur-donor ligands. nih.gov The formation of chelate rings with polydentate ligands also significantly enhances the stability of the complexes. tandfonline.com

Applications of Indium Nitrate in Advanced Materials and Catalysis Research

Indium Nitrate (B79036) as a Precursor for Thin Film Deposition

Indium nitrate is a key ingredient in the fabrication of thin films, which are crucial components in a multitude of technological applications. Its utility as a precursor is primarily due to its solubility and ability to decompose into indium oxide at relatively low temperatures. chemimpex.comspiedigitallibrary.org

Fabrication of Indium-Based Thin Films (e.g., In2O3, ITO, InN)

This compound is extensively used in solution-based methods like sol-gel and spin coating to produce a variety of indium-based thin films. spiedigitallibrary.orgmetu.edu.tr These methods offer a cost-effective and scalable alternative to traditional vapor deposition techniques. metu.edu.tr

Indium Oxide (In₂O₃): Thin films of In₂O₃ are readily synthesized from this compound precursors. rsc.orgthaiscience.info For instance, a 0.1 M In₂O₃ precursor solution can be prepared by dissolving this compound hydrate (B1144303) in 2-methoxyethanol. rsc.org These films can be deposited on various substrates, including silicon wafers, and annealed at temperatures ranging from 250–325 °C to form the final In₂O₃ layer. rsc.org The resulting films are often polycrystalline with a cubic structure and find use in various electronic applications. researchgate.netresearchgate.net

Indium Tin Oxide (ITO): ITO, a transparent conducting oxide, is a cornerstone of the optoelectronics industry. metu.edu.trwikipedia.org this compound is a common indium source for producing ITO thin films via sol-gel processes. metu.edu.trworldscientific.com In a typical synthesis, this compound and a tin source, such as tin chloride, are dissolved in a solvent like anhydrous ethanol (B145695). worldscientific.com The resulting sol is then used to coat substrates, which are subsequently annealed to form the transparent and conductive ITO film. worldscientific.com The properties of the ITO film, such as its transparency and conductivity, can be tailored by adjusting the In:Sn ratio and annealing conditions. worldscientific.com

Indium Nitride (InN): P-type indium nitride (InN) thin films, important for various electronic devices, can be fabricated using a sol-gel spin coating method with this compound hydrate as the indium precursor. engj.org This process, followed by a nitridation step, allows for the growth of polycrystalline wurtzite structure InN films. engj.org

| Thin Film | Precursors | Deposition Method | Key Characteristics |

| In₂O₃ | This compound hydrate | Sol-gel, Spin coating | Polycrystalline, Cubic structure |

| ITO | This compound, Tin chloride | Sol-gel, Spin coating | Transparent, Conductive |

| InN | This compound hydrate | Sol-gel spin coating, Nitridation | Polycrystalline, Wurtzite structure |

Application in Semiconductor and Optoelectronic Devices

The indium-based thin films fabricated from this compound precursors are integral to a wide array of semiconductor and optoelectronic devices.

Transparent Electrodes: ITO thin films are widely used as transparent electrodes in devices like liquid crystal displays (LCDs), flat-panel displays, and touch screens due to their high electrical conductivity and optical transparency in the visible region. metu.edu.trajgreenchem.commdpi.com

Thin-Film Transistors (TFTs): In₂O₃ thin films serve as the semiconductor channel layer in TFTs. rsc.orgrsc.org Solution-processed In₂O₃ TFTs have demonstrated high performance, including high mobility and large on/off current ratios, making them suitable for applications in high-resolution displays and low-power electronics. rsc.orgrsc.org For example, fully solution-processed In₂O₃/ZrOx TFTs have shown a high on/off ratio of around 10⁷ and a saturation mobility of 4.42 cm² V⁻¹ s⁻¹. rsc.org

Solar Cells: Indium-based thin films, including indium tin oxide and copper indium disulfide, are crucial in the fabrication of thin-film solar cells. nih.govespublisher.com ITO films act as a transparent front electrode, while CIS films are used as the light-absorbing layer. nih.govespublisher.com

Optoelectronic Devices: The unique properties of indium-based materials make them suitable for various optoelectronic applications, including light-emitting diodes (LEDs) and photodetectors. espublisher.comresearchgate.net

Development of EUV Resists Based on this compound

Extreme ultraviolet (EUV) lithography is a next-generation technology for fabricating smaller and more powerful microchips. A critical component of this technology is the photoresist material that defines the circuit patterns. Researchers are exploring this compound-based materials as promising EUV resists. spiedigitallibrary.orgsrc.org

Indium has a high absorption cross-section for EUV radiation, comparable to that of tin, which is used in current state-of-the-art inorganic EUV resists. eipbn.orgspiedigitallibrary.org this compound hydrate films can be prepared by spin-coating a solution of this compound. spiedigitallibrary.org Upon exposure to an EUV source or a proxy electron beam, these films become insoluble, acting as a negative-tone resist. spiedigitallibrary.org This change in solubility is attributed to the decomposition of nitrate species and the release of water. spiedigitallibrary.org

Studies have shown that this compound hydrate resists exhibit sensitivities and contrasts comparable to benchmark tin-oxo (SnOxo) resists. eipbn.orgspiedigitallibrary.org For example, sensitivities of around 226 ± 46 μC/cm² and contrasts of approximately 1.3 ± 0.3 have been reported. spiedigitallibrary.org These findings demonstrate the potential of this compound-based materials as effective and sensitive resists for advanced EUV lithography. spiedigitallibrary.orgeipbn.org

Role in Nanomaterial Synthesis and Engineering

This compound is a valuable precursor in the bottom-up synthesis of various indium-based nanomaterials, offering control over their size, shape, and properties.

Synthesis of Indium Oxide Nanoparticles and Nanostructures

A variety of methods utilize this compound to synthesize indium oxide (In₂O₃) nanoparticles and nanostructures with diverse morphologies.

Polymerized Complex Method: In this simple method, indium (III) nitrate and polyvinylpyrrolidone (B124986) (PVP) are used as starting materials. thaiscience.info The precursor mixture is calcined at temperatures between 450 and 600°C to yield In₂O₃ nanoparticles with particle sizes ranging from 12 to 25 nm. thaiscience.info The calcination temperature influences the final particle size. thaiscience.info

Solid-State Reaction: Pure In₂O₃ nanoparticles can be synthesized by the solid-state reaction of this compound in a muffle furnace at 400°C. researchgate.net This inexpensive method produces crystalline nanoparticles with a cubic structure. researchgate.net

Sol-Gel and Hydrothermal Techniques: Nanocrystalline In₂O₃ particles can also be produced using sol-gel and hydrothermal methods with this compound hydrate as a precursor. researchgate.net The sol-gel method tends to produce nearly spherical nanoparticles, while the hydrothermal route can yield wire- and needle-like nanostructures in addition to spherical ones. researchgate.net

Electrodeposition: In(OH)₃ nanostructures with controllable shapes like ellipsoids, cubes, and rods can be synthesized through a one-step electrodeposition process using this compound as the indium source. acs.org These can then be converted to In₂O₃ nanostructures.

| Synthesis Method | Precursors | Resulting Nanostructure | Key Findings |

| Polymerized Complex | Indium (III) nitrate, Polyvinylpyrrolidone (PVP) | In₂O₃ nanoparticles (12-25 nm) | Particle size affected by calcination temperature. thaiscience.info |

| Solid-State Reaction | This compound | Pure In₂O₃ nanoparticles | Inexpensive, produces crystalline cubic structure. researchgate.net |

| Sol-Gel | This compound hydrate, Citric acid | Spherical In₂O₃ nanoparticles | Yields nearly spherical nanoparticles. researchgate.net |

| Hydrothermal | This compound hydrate, 1,4-butanediol | Wire- and needle-like In₂O₃ nanostructures | Produces a mix of spherical and elongated nanostructures. researchgate.net |

| Electrodeposition | This compound | In(OH)₃ nanostructures (ellipsoids, cubes, rods) | Shape controllable by synthesis parameters. acs.org |

Development of Doped Indium-Based Nanomaterials

This compound also serves as a precursor for the synthesis of doped indium-based nanomaterials, where the introduction of other elements modifies the material's properties for specific applications.

Tin-Doped Indium Oxide (ITO) Nanoparticles: ITO nanoparticles can be prepared using this compound and a tin precursor, such as tin chloride. metu.edu.tr These nanoparticles can then be incorporated into hybrid coating sols to form transparent conductive films. metu.edu.tr The doping with tin enhances the electrical conductivity of the indium oxide.

Magnesium-Doped Indium Nitride (InN:Mg): To create p-type InN, a crucial material for many electronic devices, magnesium is used as a dopant. engj.org In the sol-gel synthesis of InN thin films, magnesium chloride can be added to the this compound precursor solution to produce Mg-doped InN. engj.org

Indium-Doped Zinc Oxide (In:ZnO): this compound hydrate can be used as a doping agent in the sol-gel synthesis of zinc oxide (ZnO) nanocrystals. optica.org Doping ZnO with indium can increase carrier concentration and mobility, thereby enhancing its electrical conductivity and modifying its optical properties. optica.org

The use of this compound as a precursor in these synthesis routes allows for the precise introduction of dopants, enabling the fine-tuning of the resulting nanomaterials' electronic and optical properties for a wide range of advanced applications.

Catalytic Applications of this compound and Derived Compounds

This compound is a versatile precursor for creating catalytically active materials. nanorh.com Its chemical properties allow for its use in a range of catalytic processes, from organic synthesis to environmental applications like nitrate reduction and carbon dioxide conversion. nanorh.com

This compound is instrumental in the synthesis of various catalysts for organic reactions. It can be used to create indium-based metal-organic frameworks (MOFs), such as MIL-68(In), which have shown effectiveness as heterogeneous catalysts. For instance, MIL-68(In), prepared from this compound and terephthalic acid, catalyzes the oxidative amination for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines. rsc.org The presence of the indium-based framework significantly improves the reaction yield compared to the reaction without a catalyst. rsc.org

This compound also serves as a precursor for indium oxide nanoparticles. sigmaaldrich.com These nanoparticles can be utilized in various catalytic applications within organic synthesis. nanorh.com Furthermore, this compound is used in the preparation of indium(III) complexes with thiosemicarbazone, which have potential applications as colorimetric and fluorescent probes. sigmaaldrich.com

A significant application of this compound is in the preparation of bimetallic catalysts for the reduction of nitrate (NO₃⁻), a widespread groundwater contaminant. researchgate.netosti.govacs.org Palladium-based catalysts decorated with indium have shown exceptional activity in converting nitrate to non-toxic nitrogen gas (N₂). researchgate.netosti.govacs.org this compound can be used as the indium source to prepare these catalysts. sigmaaldrich.com

Research has shown that the catalytic activity of indium-decorated palladium nanoparticles (In-on-Pd NPs) for nitrate reduction is highly dependent on the surface coverage of indium. researchgate.netosti.govacs.org A volcano-shaped relationship is observed, with the highest activity achieved at an indium surface coverage of approximately 40%. researchgate.netosti.govacs.org At this optimal coverage, the pseudo-first-order normalized rate constant (kcat) is significantly higher than that of monometallic palladium nanoparticles or indium oxide alone, both of which show negligible activity. researchgate.netacs.org These catalysts exhibit high selectivity, with over 95% of the nitrate being converted to N₂. researchgate.netosti.govacs.org

The mechanism involves indium being in an oxidized state in the as-synthesized catalyst, which is then reduced to its metallic form in the presence of hydrogen. researchgate.netosti.govacs.org This metallic indium provides strong binding sites for nitrate adsorption and lowers the activation energy for the initial reduction of nitrate to nitrite (B80452). researchgate.netosti.govacs.org The addition of gold to create trimetallic In-on-PdAu nanoparticles has been found to further boost nitrate reduction activity and improve resistance to deactivation. researchgate.net

To enhance the practical application of these catalysts, they have been immobilized on magnetic supports. A magnetically recoverable catalyst, Pd-In/nFe₃O₄@SiO₂, was synthesized for nitrate removal. This design allows for easy separation of the catalyst from the treated water and has demonstrated stability and reusability over multiple cycles. rsc.org

Table 1: Performance of Indium-Decorated Catalysts in Nitrate Reduction

| Catalyst | Indium Surface Coverage | Pseudo-first order normalized rate constant (kcat) | Selectivity to N₂ |

|---|---|---|---|

| In-on-Pd NPs | 40% | ~7.6 L gsurface-metal⁻¹ min⁻¹ researchgate.netacs.org | >95% researchgate.netosti.govacs.org |

| Monometallic Pd NPs | N/A | Non-detectible activity researchgate.netacs.org | N/A |

| In₂O₃ | N/A | Non-detectible activity researchgate.netacs.org | N/A |

| In-on-PdAu NPs | Varied | Higher activity than In-on-Pd NPs researchgate.net | >90% (at 40% conversion) researchgate.net |

Indium oxide (In₂O₃), often synthesized from this compound precursors, is a promising catalyst for the hydrogenation of carbon dioxide (CO₂) to methanol (B129727) (CH₃OH). sigmaaldrich.comshokubai.orgmdpi.com This process is a key component of CO₂ utilization strategies, aiming to convert a greenhouse gas into a valuable chemical feedstock. shokubai.org In₂O₃-based catalysts are noted for their high selectivity towards methanol, which suppresses the formation of carbon monoxide (CO) via the competing reverse water-gas shift (RWGS) reaction. shokubai.orgmdpi.com

The catalytic activity of In₂O₃ is attributed to the presence of surface defects, specifically oxygen vacancies. mdpi.comacs.org These vacancies play a crucial role in the adsorption and activation of CO₂. This compound serves as a precursor to generate In₂O₃ nanoparticles for these reactions. sigmaaldrich.com

The performance of In₂O₃ catalysts can be enhanced by supporting them on other metal oxides or by adding promoters. For example, yttrium or lanthanum-promoted indium oxide catalysts supported on zirconia have demonstrated significantly higher selectivity for methanol compared to unprompted catalysts, achieving nearly 100% selectivity at 528K and 40 bar. shokubai.org Similarly, indium-copper binary oxide catalysts have been investigated for CO₂ hydrogenation, with the composition of the catalyst influencing its basicity and catalytic activity. rsc.org

Table 2: Catalytic Performance in CO₂ Hydrogenation to Methanol

| Catalyst | Reaction Conditions | CO₂ Conversion | Methanol Selectivity |

|---|---|---|---|

| Y-promoted In/ZrO₂ | 528K, 40 bar | - | Nearly 100% shokubai.org |

| La-promoted In/ZrO₂ | 528K, 40 bar | - | Nearly 100% shokubai.org |

| Cu-ZnO-Al₂O₃ (CZA) | Industrial Conditions | High | Low (due to RWGS) shokubai.org |

| In₂O₃ | - | Appreciable | Excellent mdpi.com |

The choice of the indium precursor has a significant impact on the properties and catalytic performance of the final indium oxide material. acs.orgosti.gov Studies comparing indium oxide prepared from the thermal decomposition of indium(III) nitrate versus indium(III) hydroxide (B78521) have shown that the precursor's nature affects the formation of defects within the material. acs.orgosti.gov

The oxidizing nature of the nitrate anion (NO₃⁻) in this compound influences the type and number of defects, such as oxygen vacancies, in the resulting indium oxide. acs.org These defects are critical for the material's photocatalytic activity in processes like the gas-phase reduction of CO₂. acs.orgosti.gov This demonstrates that careful selection of the precursor is a key parameter for designing and optimizing the performance of heterogeneous photocatalysts. acs.orgosti.gov The synthesis method itself, such as precipitation using different agents or hydrolysis, when starting with this compound, also leads to catalysts with different physicochemical properties and performance in CO₂ hydrogenation. acs.org

Similarly, in the preparation of Pt/In/Al₂O₃–Cl reforming catalysts, the method of introducing indium, using this compound as the precursor, affects the structure and properties of the final catalyst. researchgate.net

Emerging Research Applications

Beyond its established catalytic uses, this compound is being explored in other areas of materials science, particularly in the development of specialized coatings.

This compound is a precursor for producing specialized coatings with unique properties. nanorh.com It is a key ingredient in the synthesis of indium tin oxide (ITO), which is widely used for transparent conductive films in electronic devices like touch screens and displays. chemimpex.com

Recent research has also focused on using this compound to create other types of functional thin films. For example, it has been used as an indium source in a sol-gel spin coating method to grow p-type indium nitride (InN) thin films. engj.org These films, when doped with magnesium, exhibit properties suitable for electronic and optoelectronic applications. engj.org The precursor solution containing this compound can be spin-coated and annealed to form indium oxide thin films, which are used in fabricating semiconductor devices like thin-film transistors. samaterials.com These coatings can have specific reflective or conductive properties for various industrial uses. nanorh.com

Optical Materials Developmentnanorh.com

This compound is a critical precursor in the research and development of advanced optical materials due to its utility in forming various indium-based compounds with desirable optical properties. chemimpex.com Its solubility and decomposition characteristics make it a versatile starting material for synthesizing a range of materials, from quantum dots to transparent conductive films and phosphors. metu.edu.tramericanelements.com The compound serves as a reliable source of indium ions for processes that require precise control over material composition and structure at the nanoscale. chemimpex.commdpi.com

Synthesis of Quantum Dots

This compound is a frequently used metallic precursor for the aqueous and solvothermal synthesis of various types of quantum dots (QDs), which are semiconductor nanocrystals with size-dependent optical and electronic properties. researchgate.netnih.gov Its role is pivotal in the formation of both binary and ternary QDs.

Detailed Research Findings: Researchers utilize this compound in the synthesis of ternary quantum dots like silver indium sulfide (B99878) (AgInS₂) and copper indium sulfide (CuInS₂). researchgate.net In these syntheses, this compound serves as the indium source, reacting with a chalcogenide source, such as sodium sulfide or thiourea, and another metal precursor like silver nitrate or cupric chloride. researchgate.net The process often involves heating in the presence of a capping agent and an inert gas to prevent the formation of metal oxides. researchgate.net

This compound is also instrumental in creating indium-based binary quantum dots. For instance, it is a key reactant in the visible-light-driven synthesis of indium phosphide (B1233454) (InP) QDs, which have shown high efficiency in photocatalytic applications like ammonia (B1221849) production. researchgate.net Furthermore, research has demonstrated the synthesis of indium nitride (InN) nanocrystals from indium-containing compounds. nih.govacs.org While some methods use indium iodide or indium chloride, the principle of using a soluble indium salt as a precursor is central. acs.org These InN QDs are valued for their potential in near-infrared LEDs and solar cells due to their narrow band gap. acs.org

Synthesis of Indium-Based Quantum Dots Using this compound Precursors

| Quantum Dot Type | Other Key Precursors | Synthesis Method | Key Research Finding | Reference |

|---|---|---|---|---|

| Silver Indium Sulfide (AgInS₂) | Silver nitrate, Sodium sulfide, Capping agent | Aqueous Synthesis | This compound is a common metal source for creating ternary QDs with applications in chemical analysis and biomedical fields. | researchgate.net |

| Copper Indium Sulfide (CuInS₂) | Cupric chloride, Thiourea, Capping agent | Solvothermal (Autoclave) | The solvothermal method allows for accelerated QD growth and reduced surface defects by increasing the solvent boiling point under pressure. | researchgate.net |

| Indium Phosphide (InP) | (Not specified) | Photocatalytic Synthesis | InP QDs demonstrated efficient and selective ammonia formation from nitrate and nitrite ions under visible light. | researchgate.net |

| Silver Indium Selenide (AISe) | Silver nitrate, Indium acetate (B1210297), Selenium powder | Multi-step Colloidal Synthesis | Used as a precursor to form AISe core QDs, which are then shelled with ZnSe and ZnS to significantly improve photoluminescence quantum yield for LED applications. | unt.edu |

Preparation of Transparent Conductive Films

This compound is a vital precursor in the solution-based synthesis of transparent conductive oxide (TCO) films, which are essential components in optoelectronic devices like displays, solar cells, and LEDs. metu.edu.tramericanelements.com It is particularly used for preparing indium tin oxide (ITO) and indium-doped zinc oxide (IZO) films. metu.edu.trosti.gov

Detailed Research Findings: The sol-gel technique is a common method where this compound hydrate is mixed with other metal salts, such as zinc nitrate hexahydrate, in a solvent like ethylene (B1197577) glycol. osti.goviaea.org This precursor solution is then deposited onto a substrate via spin coating, followed by thermal decomposition to form the metal oxide film. osti.goviaea.org Research on IZO films has shown that by varying the atomic percentage of indium (derived from this compound) in the precursor solution, the electrical and optical properties of the resulting films can be precisely controlled. osti.goviaea.org For instance, studies have explored a wide range of indium content, from 0 to 100 atom %, to optimize resistivity and transparency. iaea.org

In one study, IZO films were prepared by spin-coating liquid precursors of zinc nitrate and this compound, followed by heating. iaea.org All the resulting films were transparent with a transmission cut-off near 400 nm. osti.goviaea.org Another research effort used an atmospheric pressure plasma jet to deposit IZO films from zinc nitrate and this compound precursors, achieving a low resistivity of 1.8 x 10⁻³ Ω·cm with an 8 at.% indium-doped solution, while maintaining over 80% transmittance in the visible region. researchgate.net Similarly, this compound is used with tin precursors to create ITO films, which can achieve high transparency (up to 97%) and moderate conductivity after optimization of the synthesis process. americanelements.com A comparative study found that IZO films prepared using an this compound precursor exhibited higher crystallinity, better optical transmission, and lower resistivity (2.2 x 10⁻³ Ω·cm) compared to films made with indium chloride or acetate precursors. researchgate.netmdpi.com

Properties of Transparent Conductive Films from this compound Precursors

| Film Type | Synthesis Method | Indium Source | Key Properties | Reference |

|---|---|---|---|---|

| Indium-Doped Zinc Oxide (IZO) | Sol-Gel / Spin Coating | This compound hydrate | Films are transparent with a transmission cut-off near 400 nm. Resistivity is dependent on In content and post-deposition annealing. | osti.goviaea.org |

| Indium-Doped Zinc Oxide (IZO) | Solution Combustion Synthesis / Spin Coating | This compound hydrate | Indium-rich (9:1 In:Zn) films had a resistivity of 3.4 × 10⁻³ Ω·cm and >80% optical transmittance. | acs.org |

| Indium-Doped Zinc Oxide (IZO) | Atmospheric Pressure Plasma Jet | This compound | Lowest resistivity of 1.8 x 10⁻³ Ω·cm achieved with 8 at.% indium; average transmittance >80%. | researchgate.net |

| Indium Tin Oxide (ITO) | Sol-Gel / Spin Coating | This compound (InNO₃•xH₂O) | Highly transparent (97% in visible region) and moderately conductive (1.2 kΩ/sqr) films obtained after calcination. | americanelements.com |

| Indium-Doped Zinc Oxide (IZO) | Dip Coating | This compound | Showed higher crystallinity, better optical transmission, and lower resistivity (2.2 × 10⁻³ Ω·cm) compared to other indium precursors. | researchgate.netmdpi.com |

Role in Phosphors and Luminescent Materials

This compound serves as a precursor for creating phosphors and other luminescent materials where the incorporation of indium influences the material's light-emitting properties. matec-conferences.orgacs.org Phosphors are typically composed of a host inorganic lattice and a luminescent center (activator), often a rare-earth or transition metal ion. acs.orgpreprints.org

Detailed Research Findings: this compound is used in the synthesis of complex solid solutions that exhibit luminescence. For example, single-crystal, thin GaInN/ZnO solid-solution nanosheets have been prepared by the nitration of a gel-like precursor made from this compound hydrate, gallium nitrate hydrate, and zinc acetate dihydrate. matec-conferences.org In this material, indium doping was found to play a crucial role in the formation of the nanosheets and contributed to a narrow bandgap energy of about 2.55 eV. matec-conferences.org Furthermore, X-ray excited optical luminescence measurements showed that indium doping reduces zinc acceptors in the gallium nitride lattice, which results in a blue shift and a narrowing of the material's emission band. matec-conferences.org

While much of phosphor research focuses on doping host materials like aluminates, silicates, or nitrides with rare-earth ions such as Eu³⁺ and Tb³⁺, the use of indium compounds as part of the host matrix is an area of active research. acs.orgsci-hub.se The synthesis methods for these materials, such as solid-state reactions and sol-gel processes, are compatible with the use of this compound as a starting material to introduce indium into the host lattice, thereby modifying the crystal field environment of the activator ions and tuning the final optical properties. sci-hub.se

Theoretical and Computational Investigations of Indium Nitrate Systems

Electronic Structure Calculations of Indium Nitrate (B79036) and Related Species

Electronic structure calculations are fundamental to understanding the chemical bonding, reactivity, and physical properties of indium compounds. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within a molecule and how this distribution influences its behavior.

Studies have utilized DFT to predict the electronic properties of a wide range of indium compounds, including halides, hydrides, clusters, and organometallic species. acs.orgnasa.gov For instance, investigations into indium oxide (In₂O₃), a decomposition product of indium nitrate, have used DFT to analyze the physical, electrical, and thermodynamical features of various low-energy bulk polytypes. acs.org These calculations help in identifying stable structures and understanding their semiconductive properties. acs.org The electronic structure of materials like β-In₂S₃ has also been computed using DFT, providing insights into their optical and electronic properties. researchgate.net

In the context of nitrate reduction, a process where indium can act as a catalyst, DFT simulations are crucial. They help in understanding the electronic interactions between the catalyst surface and the nitrate ion. For example, DFT calculations have been used to investigate the hybrid electronic structure of indium species in catalysts, which is believed to be responsible for enhanced nitrate reduction activity. researchgate.net The electronic properties predicted by these calculations are often reported in formats similar to the JANAF (Joint Army, Navy, NASA, Air Force) Tables, providing standardized thermodynamic data. acs.orgnasa.gov

The accuracy of these calculations is critical. It has been noted that DFT calculations at the Generalized Gradient Approximation (GGA) level for nitrogen oxides, such as nitrate, can have significant errors, particularly for highly oxidized species. acs.org This highlights the importance of choosing appropriate computational methods and being aware of their limitations when studying systems like this compound.

Density Functional Theory (DFT) for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms and identifying transient intermediates in chemical processes involving this compound and related systems. By mapping out the potential energy surface of a reaction, DFT can predict the most likely pathways, calculate activation barriers, and characterize the structure of short-lived intermediate species.

A significant area of application for DFT in this context is the study of nitrate reduction, where indium-based catalysts have shown promise. DFT simulations suggest that metallic indium can provide strong binding sites for the adsorption of nitrate, which is the initial step in the reduction process. acs.org Furthermore, these calculations indicate that indium can lower the activation barrier for the crucial step of reducing nitrate to nitrite (B80452). acs.org In bimetallic catalysts, such as indium-decorated palladium nanoparticles, DFT helps to understand the synergistic effects between the two metals. It is proposed that indium sites are primarily responsible for adsorbing and reducing nitrate, while palladium sites are involved in generating hydrogen adatoms and reducing the oxidized indium. acs.org

DFT calculations have also been instrumental in understanding the electrochemical reduction of nitrate to ammonia (B1221849) on catalysts containing indium. researchgate.net These studies reveal that the electronic structure of the indium species, as influenced by its surrounding environment (like a sulfur-doped graphene support), plays a key role in promoting nitrate reduction while suppressing competing reactions like hydrogen evolution. researchgate.net

Beyond catalysis, DFT is used to study the decomposition of indium-containing precursors. For example, in the formation of indium-zinc-oxide (IZO) films from nitrate precursors, the thermal decomposition reactions of this compound and zinc nitrate are critical steps. nih.gov DFT can model these decomposition pathways and the subsequent condensation reactions that form the final oxide structure. nih.gov Similarly, first-principle methods have been used to show how In₂O₃ can catalyze the conversion of formaldehyde (B43269) to CO₂, identifying key intermediates like formyl (CHO) species. cjcatal.com

The reliability of DFT in predicting reaction energetics is a subject of ongoing research. Studies have shown that for reactions involving nitrogen oxides, standard DFT functionals can lead to significant errors in calculated energies. acs.org This underscores the need for careful validation and the use of advanced computational approaches to accurately model the reaction mechanisms of this compound systems.

Ab Initio and Statistical Thermodynamic Studies of Indium Compounds

Ab initio and statistical thermodynamic methods are employed to predict the structural, electronic, and thermochemical properties of indium compounds from first principles, without reliance on empirical data. acs.orgnasa.gov These computational techniques are crucial for understanding the stability and reactivity of these materials under various conditions.

Ab initio molecular dynamics simulations have been used to establish the pressure-temperature (p-T) conditions for phase transitions and thermal decomposition of indium compounds like indium nitride (InN). mdpi.com Such simulations can model the destruction of the crystal lattice and the formation of new molecules, providing insights into the material's stability limits. mdpi.com The results from these simulations can be compared with experimental data to evaluate the accuracy of the computational model. mdpi.com

The thermodynamic properties of a wide array of indium compounds, including halides, hydrides, clusters, and organometallic species, have been systematically studied using these methods. acs.orgnasa.gov The calculated thermodynamic data, often presented in the format of the JANAF tables, include properties like heat capacity and entropy. acs.orgnasa.gov These data are essential for analyzing the equilibrium compositions of competing reactions at different temperatures. acs.orgnasa.gov

First-principles calculations based on DFT have also been used to investigate the ground-state properties of intermetallic compounds containing indium and lanthanides. mater-rep.com These studies calculate electronic and magnetic properties and predict the thermodynamic behavior of these compounds at various temperatures and pressures. mater-rep.com Similarly, the structural, elastic, and thermal properties of other indium-containing compounds, such as copper indium dichalcogenides, have been explored using ab initio calculations. researchgate.net

The table below presents a selection of indium compounds whose thermodynamic and electronic properties have been investigated using ab initio and DFT methods.

| Compound/Species | Properties Investigated | Computational Method |

|---|---|---|

| Indium Halides (InF, InCl, InCl₃) | Structural, Electronic, Thermochemical | Ab initio, DFT |

| Indium Hydrides (InH, InH₂, InH₃) | Structural, Electronic, Thermochemical | Ab initio, DFT |

| Indium Clusters (In₂, In₃) | Structural, Electronic, Thermochemical | Ab initio, DFT |

| Organo-indium compounds | Structural, Electronic, Thermochemical | Ab initio, DFT |

| Indium Nitride (InN) | Structural, Electronic, Thermochemical, Phase Transitions | Ab initio molecular dynamics, DFT |

| Indium-Lanthanide Intermetallics | Electronic, Magnetic, Thermodynamic | First-principles DFT |

| Copper Indium Dichalcogenides | Structural, Elastic, Thermal | Ab initio (FP-LAPW) |

These theoretical studies provide a fundamental understanding of the behavior of indium compounds, which is critical for their application in various fields, from electronics to catalysis.

Modeling of Speciation and Complexation Behavior in Solution

Understanding the behavior of this compound in solution requires modeling the various species and complexes that can form. The indium(III) ion, In³⁺, is known to undergo hydrolysis and form complexes with nitrate and other anions present in the solution. Computational modeling plays a crucial role in predicting the distribution of these species under different conditions of pH and concentration.

One approach links solution complexation equilibria with models for precipitation. utah.edu This involves using classical nucleation theory and growth rates to predict particle size distribution during processes like forced hydrolysis of this compound solutions. utah.edu Such models incorporate equilibrium constants for the formation of various indium hydroxide (B78521) and nitrate complexes. utah.edu For example, in this compound solutions, complexes with nitrate ions (e.g., 1:1 and 1:2 ratios) and various hydroxide complexes (e.g., 1:1, 1:2, 2:2, 3:4) are considered. utah.edu

The Specific ion Interaction Theory (SIT) is another model used to account for the dependence of activity coefficients and formation constants on the composition of the aqueous solution. finechem-mirea.ru This model, based on an extended Debye-Hückel equation, allows for the critical analysis and comparison of experimental data on complex formation in different electrolyte backgrounds. finechem-mirea.ru Through this approach, thermodynamic formation constants for indium complexes (including chloro-, sulfato-, and aqua-complexes) and hydrolysis constants can be calculated. finechem-mirea.ru

Experimental techniques are often combined with modeling to refine our understanding of indium speciation. For instance, large-angle X-ray scattering has been used to study hydrolyzed this compound solutions, revealing the presence of polynuclear hydrolysis complexes with specific In-In distances. scispace.com These experimental findings can then be used to validate and improve structural models of the complexes in solution, such as a dominant four-nuclear complex, In₄(OH)₄⁸⁺. scispace.com

It is important to note that the choice of supporting electrolyte in experimental studies can significantly impact the observed speciation. It has been shown that at concentrations of nitrate anions commonly used in such experiments, nitrate complexes can form, which may affect the interpretation of stability constants for other indium complexes. researchgate.net

The table below summarizes some of the key indium complexes considered in speciation modeling of aqueous solutions.

| Complex Type | Examples of Species (i:j ratio) | Modeling Context |

|---|---|---|

| Nitrate Complexes | In(NO₃)²⁺ (1:1), In(NO₃)₂⁺ (1:2) | Forced hydrolysis models, Speciation in nitrate media |

| Hydroxide Complexes | In(OH)²⁺ (1:1), In(OH)₂⁺ (1:2), In₂(OH)₂⁴⁺ (2:2), In₃(OH)₄⁵⁺ (3:4) | Forced hydrolysis models, Hydrolysis studies |

| Polynuclear Hydrolysis Complexes | In₄(OH)₄⁸⁺ | Interpretation of X-ray scattering data |

These modeling efforts are essential for predicting the behavior of indium in various aqueous environments, from industrial processes to geochemical systems.

Environmental Geochemistry and Fate of Indium in Nitrate Containing Systems

Natural and Anthropogenic Cycling of Indium

The cycling of indium in the environment is influenced by both natural and human-led, or anthropogenic, activities. A key aspect of understanding the environmental impact of a metal like indium is to compare its industrial life cycle with its natural geochemical cycling. tandfonline.com

Natural Cycling Natural processes contributing to the environmental distribution of indium include the weathering of rocks, transport by wind and water, volcanic emissions, and biological uptake. tandfonline.com Indium is not abundant in the Earth's crust, with an estimated concentration of about 0.24 parts per million by weight. usgs.gov Its geochemical properties cause it to be associated with base metals like zinc, copper, lead, and tin. usgs.gov Consequently, natural indium concentrations are often linked to the geology of an area, particularly the presence of zinc and tin mineralization. pan.pl

Anthropogenic Cycling Human activities have significantly altered the indium cycle, with industrial emissions now surpassing those from natural sources. mit.edu The primary anthropogenic sources of indium release into the environment are:

Mining and Smelting: The main source of commercially produced indium is from the processing of zinc and lead-zinc ores. tandfonline.com During mining and smelting, indium can be lost to the atmosphere or water. tandfonline.com The amount of indium released during these processes is often far greater than the amount produced for industrial use. tandfonline.com Acid-mine drainage can contribute to significantly high concentrations of dissolved indium in waterways. mit.edu

Coal Combustion: Indium is present in fossil fuels, with an average concentration of 100 μg/kg in coal. tandfonline.com The combustion of coal, particularly in the midwestern United States, provides a steady, low-level input of indium into the atmosphere. usgs.gov

Industrial Manufacturing: While currently considered a smaller source compared to mining and smelting, the electronics and semiconductor industries are a growing source of indium emissions. pan.plmit.edu This is expected to increase with the expanding use of indium in technologies like LCDs and solar cells. mit.edu

Waste Disposal: The end-of-life disposal of waste electrical and electronic equipment (WEEE) presents a future challenge for indium release. pan.pl Leaching from products like LCD screens can release indium into the environment. pan.pl

Studies have shown evidence of this industrial influence. For instance, fluxes of indium to a peat bog in Massachusetts began to rise in the early 1900s, coinciding with increased emissions from nonferrous smelting and coal burning. mit.edu Atmospheric indium concentrations in the northeastern United States have been linked to emissions from coal combustion in the Midwest and smelting activities to the north. usgs.gov

| Source | Description | Significance |

|---|---|---|

| Mining and Smelting | Primarily a byproduct of zinc and lead-zinc ore processing. tandfonline.com | Largest current input of indium to the environment. tandfonline.compan.pl |

| Coal Combustion | Release from the burning of coal containing trace amounts of indium. tandfonline.com | Contributes a constant low-level input to the atmosphere. usgs.gov |

| Electronics & Semiconductor Industry | Emissions during the manufacturing of products like ITO coatings. mit.edu | A rapidly growing source due to increased production. mit.edu |

| Waste Electrical and Electronic Equipment (WEEE) | Leaching from discarded electronic products at the end of their life. pan.pl | A significant future source of environmental indium. pan.pl |

Environmental Transport and Transformation Processes of Indium Compounds

Once released into the environment, indium compounds undergo various transport and transformation processes that determine their distribution and persistence.

Atmospheric Transport Indium released into the atmosphere, primarily from smelting and coal combustion, exists in particulate matter. mit.eduusgs.gov These fine particles can be transported over long distances by wind currents before being deposited onto land or water surfaces. usgs.gov Studies in the northeastern United States have tracked atmospheric indium, showing it can originate from sources hundreds of miles away. usgs.gov

Transport in Aquatic Systems In aquatic environments, the transport of indium is closely linked to its chemical form.

Dissolved Transport: In acidic waters, dissolved indium can be transported along with the flow of water. mit.edu

Particulate Transport: In most natural waters (which are not highly acidic), indium hydrolyzes and adsorbs onto suspended particles, such as iron oxides. mit.edu The transport of indium is then governed by the movement of these particles. Eventually, these particles may settle, leading to the accumulation of indium in bottom sediments. kyoto-u.ac.jp Sediments can thus act as a reservoir for indium. kyoto-u.ac.jp

Transformation in Soil When indium is deposited on land, it becomes part of the soil system.

Future Research Directions and Unexplored Avenues in Indium Nitrate Chemistry

Development of Novel Indium Nitrate-Based Functional Materials

The use of indium(III) nitrate (B79036) as a precursor is a cornerstone for the development of a diverse array of advanced functional materials. Its utility stems from its solubility and its role in forming indium-based frameworks and oxides. fishersci.fisigmaaldrich.com Future research is focused on engineering materials with highly specific and enhanced properties for applications in electronics, optics, and environmental science.

One promising area is the synthesis of mixed-metal materials where this compound is a key ingredient. For instance, photochemically activated indium-strontium-zinc oxide (ISZO) thin-film transistors (TFTs) have been fabricated using this compound in the precursor solution. ingentaconnect.com These ISZO TFTs exhibit desirable electronic properties, including high on/off ratios and good field-effect mobility, making them suitable for next-generation displays and electronics. ingentaconnect.com Similarly, indium tin oxide (ITO) nanofibers have been synthesized via electrospinning using a precursor solution containing this compound. ingentaconnect.com These nanofibers are being explored for their potential as fillers in transparent conducting films. ingentaconnect.com

The creation of novel crystalline structures is another major research direction. Scientists have rationally designed new indium iodate-nitrates, such as In(IO₃)₂(NO₃) and In(IO₃)(OH)(H₂O), by integrating different anionic functional groups. acs.org These materials exhibit large birefringence and wide band gaps, properties that are valuable for optical applications. acs.org The synergy between the lone-pair IO₃ group and the π-conjugated NO₃ group is key to these enhanced optical characteristics. acs.org

Metal-Organic Frameworks (MOFs) represent a rapidly expanding class of materials where this compound is a critical building block. Researchers are designing In-MOFs for specific applications like gas separation. researchgate.net For example, novel mixed matrix membranes incorporating indium-based 2D and 3D MOFs as fillers in a polysulfone polymer matrix are being investigated for CO₂/CH₄ separation, which is relevant for biogas purification. researchgate.net Another innovative approach involves using this compound hydrate (B1144303) to synthesize indium oxide-based nanostructured materials doped with alkali metals for use in chemoresistive CO₂ sensors. mdpi.com

Furthermore, this compound hydrate is being explored as a potential material for extreme ultraviolet (EUV) lithography resists. researchgate.netspiedigitallibrary.org The high EUV absorption cross-section of indium makes these films sensitive to EUV radiation, which can induce chemical changes that lead to a solubility switch, a fundamental requirement for a photoresist. spiedigitallibrary.org

Table 1: Examples of Novel Functional Materials from this compound

| Material Class | Specific Material Example | Precursors | Key Finding/Application | Reference(s) |

| Mixed Metal Oxide Films | Indium-Strontium-Zinc Oxide (ISZO) | This compound, Strontium nitrate | Fabrication of thin-film transistors (TFTs) with field-effect mobility of 2.15 cm²/Vs. | ingentaconnect.com |

| Oxide Nanofibers | Indium Tin Oxide (ITO) | This compound, Tin chloride | Synthesis of nanofibers with diameters ~165 nm for transparent conducting films. | ingentaconnect.com |

| Mixed Anion Crystals | In(IO₃)₂(NO₃) | This compound, Iodic acid | Large birefringence (0.269 at 532 nm) and wide band gap (4.08 eV) for optical devices. | acs.org |

| Metal-Organic Frameworks (MOFs) | MIL-68(In)–NH₂ in Polysulfone | This compound, 2-Aminoterephthalic acid | Filler for mixed matrix membranes for CO₂/CH₄ gas separation. | researchgate.net |

| EUV Photoresists | This compound hydrate films | This compound hydrate | A 0.1 M solution forms a 20-nm thick film, ideal for EUV lithography applications. | spiedigitallibrary.org |

| Gas Sensing Materials | Sodium-doped Indium Oxide (Na:In₂O₃) | This compound | Chemoresistive sensor for CO₂ detection between 250–5000 ppm. | mdpi.com |

Advanced Understanding of Reaction Mechanisms in Catalysis and Material Formation